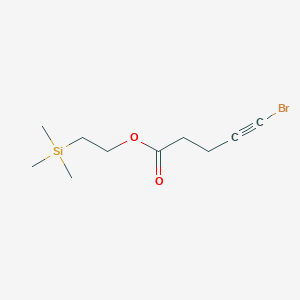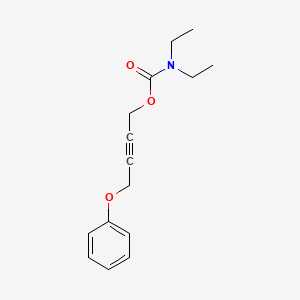
4-Phenoxybut-2-yn-1-yl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxybut-2-yn-1-yl diethylcarbamate is an organic compound with the molecular formula C15H19NO3. It is a derivative of carbamate and contains both phenoxy and butynyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxybut-2-yn-1-yl diethylcarbamate typically involves the reaction of 4-phenoxybut-2-yne-1-ol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenoxybut-2-yn-1-yl diethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
4-Phenoxybut-2-yn-1-yl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Phenoxybut-2-yn-1-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate derivative with antifungal properties.
Diethylcarbamazine: Used as an anthelmintic agent.
Uniqueness
4-Phenoxybut-2-yn-1-yl diethylcarbamate is unique due to its combination of phenoxy and butynyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
138310-04-0 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
4-phenoxybut-2-ynyl N,N-diethylcarbamate |
InChI |
InChI=1S/C15H19NO3/c1-3-16(4-2)15(17)19-13-9-8-12-18-14-10-6-5-7-11-14/h5-7,10-11H,3-4,12-13H2,1-2H3 |
Clave InChI |
KEUMNXTVTSPXRM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OCC#CCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
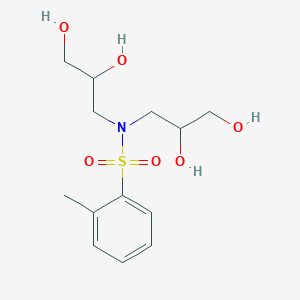
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
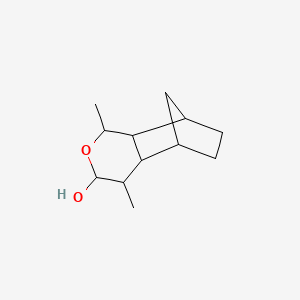
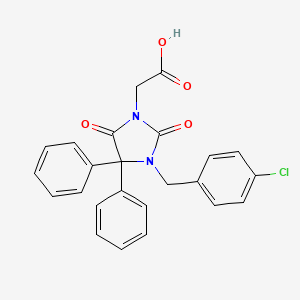
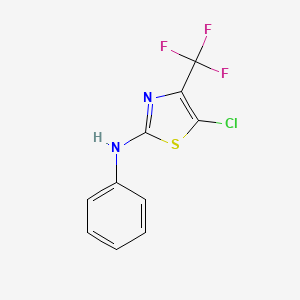
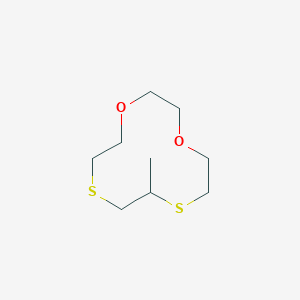
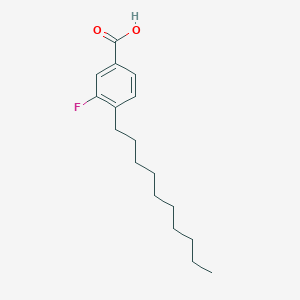
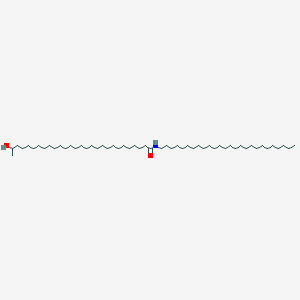
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
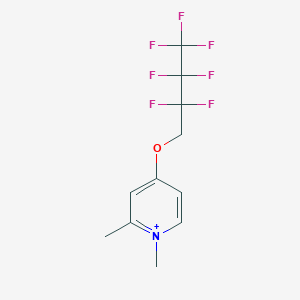
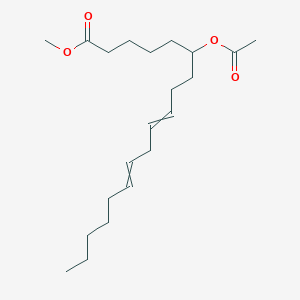
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)
